molecular formula C10H17F3N2O5S B8073184 (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid; trifluoroacetic acid

(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid; trifluoroacetic acid

Cat. No.: B8073184
M. Wt: 334.31 g/mol
InChI Key: FFBGSHFDHRERCH-RIHPBJNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid; trifluoroacetic acid is a complex organic compound that features both amino and sulfanyl functional groups

Properties

IUPAC Name

(2S)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S.C2HF3O2/c1-5(8(12)13)10-7(11)6(9)3-4-14-2;3-2(4,5)1(6)7/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13);(H,6,7)/t5-,6+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBGSHFDHRERCH-RIHPBJNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCSC)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H](CCSC)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and methylsulfanyl derivatives.

    Coupling Reactions: The amino acid is coupled with the methylsulfanyl derivative using coupling agents like carbodiimides.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis reactions.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino and sulfanyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Primary Amines: From reduction of the amino group.

    Substituted Derivatives: From substitution reactions involving the amino and sulfanyl groups.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may be used to study enzyme interactions and protein modifications.

Medicine

Industry

In industrial applications, it can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfanyl groups play crucial roles in binding to these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]butanoic acid
  • (2S)-2-[(2R)-2-amino-4-(ethylsulfanyl)butanamido]propanoic acid

Uniqueness

The unique combination of amino and sulfanyl groups in (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid; trifluoroacetic acid provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.